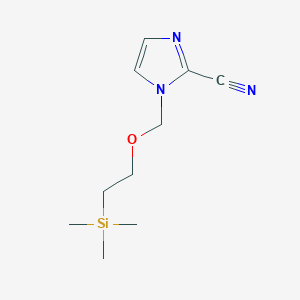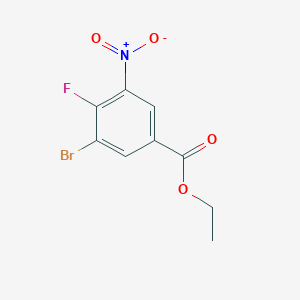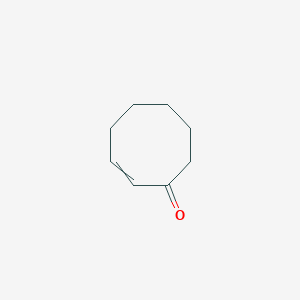
6-isothiocyanato-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isothiocyanato-1H-indazole is a heterocyclic compound that contains an indazole core with an isothiocyanate functional group at the 6th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-isothiocyanato-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. For instance, a copper acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant .
Análisis De Reacciones Químicas
Types of Reactions: 6-isothiocyanato-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-isothiocyanato-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-isothiocyanato-1H-indazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways . This interaction can result in various biological effects, such as apoptosis induction in cancer cells or anti-inflammatory responses.
Comparación Con Compuestos Similares
1H-Indazole: The parent compound without the isothiocyanate group.
2H-Indazole: A structural isomer with different chemical properties.
Indole: A related heterocyclic compound with a similar structure but different functional groups.
Uniqueness: 6-isothiocyanato-1H-indazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other indazole derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C8H5N3S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
6-isothiocyanato-1H-indazole |
InChI |
InChI=1S/C8H5N3S/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-4H,(H,10,11) |
Clave InChI |
HYZRIZHZWRLTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C=S)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole](/img/structure/B8621267.png)

![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)



